Erythrodiol 3-palmitate
CAS No.: 19833-13-7
Cat. No.: VC0239988
Molecular Formula: C46H80O3
Molecular Weight: 681.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19833-13-7 |
|---|---|
| Molecular Formula | C46H80O3 |
| Molecular Weight | 681.1 g/mol |
| IUPAC Name | [8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate |
| Standard InChI | InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-26-27-43(6)37(42(39,4)5)25-28-45(8)38(43)24-23-35-36-33-41(2,3)29-31-46(36,34-47)32-30-44(35,45)7/h23,36-39,47H,9-22,24-34H2,1-8H3 |
| Standard InChI Key | ZOXWEJMCUKRYDD-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C |
| Appearance | Solid |
| Melting Point | 121 - 123 °C |
Introduction
Chemical Structure and Properties
Molecular Structure
Erythrodiol 3-palmitate is a fatty acid ester derived from erythrodiol, characterized by the esterification of palmitic acid at the C-3 position of the erythrodiol scaffold. Its systematic name is [8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate . It is also known by several other names including Olean-12-ene-3,28-diol, 3-hexadecanoate, (3β)-; and Olean-12-ene-3β,28-diol, 3-palmitate .
Physicochemical Properties
Erythrodiol 3-palmitate exhibits specific physical and chemical characteristics that define its behavior in biological systems. These properties are summarized in the following table:
Structural Identifiers
The compound can be identified through various chemical notations, which are essential for database referencing and structural analysis:
The SMILES notation is CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C .
The InChI key, which serves as a unique identifier, is ZOXWEJMCUKRYDD-UHFFFAOYSA-N for the non-stereospecific form .
Natural Sources and Occurrence
Plant Sources
Erythrodiol 3-O-palmitate has been reported in several plant species. According to scientific literature, it has been isolated from:
The compound is part of the diverse array of triterpenoids found in plant tissues, often contributing to the medicinal properties attributed to these plants in traditional medicine systems.
Biological Activities
Antitumor Properties
One of the most significant biological activities of Erythrodiol 3-palmitate is its antitumor potential. Research indicates that it inhibits the proliferation of K562 cells (a human myelogenous leukemia cell line) with an inhibition rate of 47% at a concentration of 100 μg/mL . This suggests potential applications in cancer research and possibly in the development of anticancer therapies.
Anti-inflammatory Effects
While the search results don't specifically mention anti-inflammatory properties for Erythrodiol 3-palmitate directly, related compounds such as methyl palmitate (MP) and ethyl palmitate (EP) have demonstrated significant anti-inflammatory activities. These compounds reduce inflammation through multiple mechanisms:
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Reduction of carrageenan-induced rat paw edema
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Diminishing prostaglandin E2 (PGE2) levels in inflammatory exudates
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Reducing plasma levels of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-induced endotoxemia
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Decreasing NF-κB expression in liver and lung tissues
-
Reducing neutrophil infiltration as indicated by decreased myeloperoxidase activity
Given the structural similarities, Erythrodiol 3-palmitate may share some of these anti-inflammatory properties, though specific studies on this compound would be needed for confirmation.
Structural Comparisons with Related Compounds
Comparison with Other Triterpenoid Esters
Erythrodiol 3-palmitate belongs to a larger family of triterpenoid esters, many of which share similar structural features and biological activities. The following table provides a comparison with some structurally related compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| β-Amyrin 3-palmitate | Triterpenoid Ester | Known for anti-inflammatory effects |
| Lupeol 3-palmitate | Triterpenoid Ester | Exhibits anticancer properties |
| Oleanolic Acid | Triterpenoid | Potent anti-inflammatory and hepatoprotective effects |
| Uvaol 3-O-palmitate | Triterpenoid Ester | Demonstrates antioxidant activity |
The specific esterification at the C-3 position of erythrodiol appears to contribute significantly to the biological activities observed in Erythrodiol 3-palmitate, distinguishing it from other members of this compound class.
Analytical Methods for Detection and Quantification
Mass Spectrometry Profiles
Mass spectrometry represents an important analytical technique for identifying and quantifying Erythrodiol 3-palmitate in various matrices. The predicted collision cross section (CCS) values for different adducts are valuable for mass spectrometric analysis and identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 681.61798 | 273.5 |
| [M+Na]⁺ | 703.59992 | 277.5 |
| [M+NH₄]⁺ | 698.64452 | 286.9 |
| [M+K]⁺ | 719.57386 | 256.9 |
| [M-H]⁻ | 679.60342 | 275.1 |
| [M+Na-2H]⁻ | 701.58537 | 274.7 |
| [M]⁺ | 680.61015 | 275.4 |
| [M]⁻ | 680.61125 | 275.4 |
Future Research Directions
Synthetic Approaches
Development of efficient synthetic routes for Erythrodiol 3-palmitate would be valuable for producing larger quantities needed for extensive biological testing. This could involve targeted esterification of erythrodiol with palmitic acid or more complex total synthesis approaches.
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